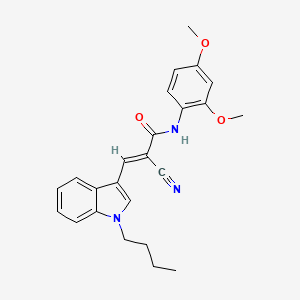
N-(1-benzyl-4-piperidinyl)-3-cyclopentylpropanamide
説明
N-(1-benzyl-4-piperidinyl)-3-cyclopentylpropanamide, commonly known as BAC, is a chemical compound that has been the subject of scientific research due to its potential therapeutic uses. BAC is a synthetic compound that belongs to the class of compounds known as piperidine derivatives. It has been investigated for its potential use in the treatment of various medical conditions, including pain, addiction, and depression.
作用機序
The exact mechanism of action of BAC is not fully understood, but it is believed to act on the brain's reward system. BAC has been shown to activate the mu-opioid receptor, which is involved in the regulation of pain and reward. It has also been shown to inhibit the reuptake of dopamine, a neurotransmitter that is involved in the brain's reward system.
Biochemical and Physiological Effects:
BAC has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal studies, and it has been suggested that it may be useful in the treatment of chronic pain conditions. BAC has also been shown to reduce drug-seeking behavior in animal models of addiction, and it has been suggested that it may be useful in the treatment of opioid addiction.
実験室実験の利点と制限
One advantage of using BAC in lab experiments is that it has been shown to have potent analgesic and anti-addictive effects in animal models. This makes it a useful tool for studying the mechanisms of pain and addiction. However, one limitation of using BAC in lab experiments is that its exact mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments that use BAC.
将来の方向性
There are a number of future directions for research on BAC. One area of research could focus on its potential use in the treatment of chronic pain conditions. Another area of research could focus on its potential use in the treatment of opioid addiction. Additionally, future research could focus on elucidating the exact mechanism of action of BAC, which would help to improve our understanding of its potential therapeutic uses.
科学的研究の応用
BAC has been investigated for its potential use in the treatment of various medical conditions. One area of research has focused on its use as an analgesic, or pain-relieving agent. BAC has been shown to have potent analgesic effects in animal studies, and it has been suggested that it may be useful in the treatment of chronic pain conditions.
Another area of research has focused on BAC's potential use in the treatment of addiction. BAC has been shown to reduce drug-seeking behavior in animal models of addiction, and it has been suggested that it may be useful in the treatment of opioid addiction.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-cyclopentylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c23-20(11-10-17-6-4-5-7-17)21-19-12-14-22(15-13-19)16-18-8-2-1-3-9-18/h1-3,8-9,17,19H,4-7,10-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGWKOKCFRCEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-3-cyclopentylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B4756510.png)

![ethyl 2-{[2-cyano-3-(2,4-diethoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4756537.png)

![7-(4-fluorophenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4756546.png)
![4-{[2-(2-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylbenzoate](/img/structure/B4756550.png)
![1-(4-fluorophenyl)-N-{2-[methyl(phenyl)amino]ethyl}methanesulfonamide](/img/structure/B4756556.png)

![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4756581.png)
![7-tert-butyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4756584.png)

![N-(4-fluoro-2-methylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4756595.png)
![1-(2-fluorophenyl)-N-[3-(1-pyrrolidinyl)propyl]methanesulfonamide](/img/structure/B4756605.png)
![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B4756610.png)